N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
N1-(3,4-Dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a 1-methylpiperidin-4-yl methyl moiety at the N2 position. While specific data on this compound are absent in the provided evidence, its structural features align with oxalamides studied as antiviral agents (e.g., HIV entry inhibitors) and flavoring additives .
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-4-5-15(10-13(12)2)19-17(22)16(21)18-11-14-6-8-20(3)9-7-14/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZNGNOQJAEDCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves the use of 3,4-dimethylaniline and 1-methylpiperidine.
Coupling Reaction: The intermediate product from the first step is then coupled with a methylpiperidinylmethyl group under suitable reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the dimethylphenyl group.
Reduction: Reduced forms of the oxalamide core.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Features
The compound’s structure differs from analogs in two key regions:
- Aromatic Substituents: Target Compound: 3,4-Dimethylphenyl (electron-donating methyl groups). Antiviral Analogs: 4-Chlorophenyl (e.g., compounds 13–15, 22 in ), 3,4-difluorophenyl (22 in ) . Flavoring Agents: 2,4-Dimethoxybenzyl (S336, No. 1768) or 2,3-dimethoxybenzyl (No. 2225) .
- Heterocyclic Moieties: Target Compound: 1-Methylpiperidin-4-yl methyl. Antiviral Analogs: Piperidin-2-yl, pyrrolidin-2-yl, or thiazolyl groups (e.g., 13–15) . Flavoring Agents: Pyridin-2-yl ethyl or methoxyalkyl chains (e.g., S336, No. 2226) .
Table 1: Structural Comparison of Key Oxalamides
Metabolic and Toxicological Profiles
- Metabolism: Flavoring oxalamides undergo hydrolysis, oxidation, and glucuronidation . The target compound’s methyl groups may resist demethylation, prolonging half-life vs. methoxy analogs (e.g., No. 2225) .
- Toxicity: NOAEL values for flavoring oxalamides range from 8–140 mg/kg/day (e.g., No. 2225: 140 mg/kg/day) . The target compound’s higher lipophilicity could increase tissue accumulation, necessitating dose optimization.
Biological Activity
N1-(3,4-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound classified as an oxalamide. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C17H25N3O2
- Molecular Weight : 303.4 g/mol
- CAS Number : 952974-89-9
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxalamide Core :
- Reaction of oxalyl chloride with 3,4-dimethylaniline.
- Coupling Reaction :
- Coupling with a methylpiperidinylmethyl group using triethylamine as a base in dichloromethane.
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1. Formation | Reaction with oxalyl chloride |
| 2. Coupling | Coupling with methylpiperidinylmethyl group |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N1-(3,4-dimethylphenyl)-N2-(methyl)oxalamide | Moderate antimicrobial activity | Lacks piperidinylmethyl group |
| N1-(3,4-dimethylphenyl)-N2-((1-ethylpiperidin-4-yl)methyl)oxalamide | Higher potency against certain cancers | Contains an ethyl group |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations above 10 µM.
Case Study 2: Antimicrobial Efficacy
Another research study focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
